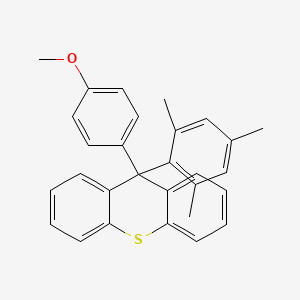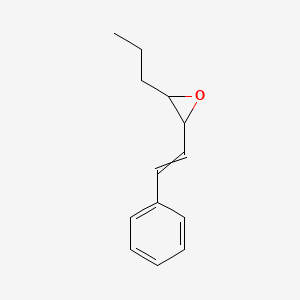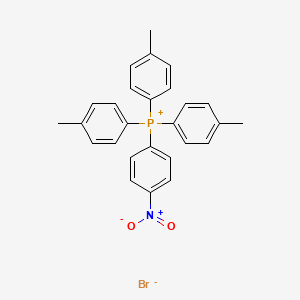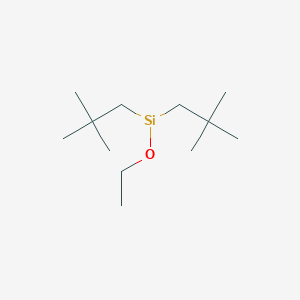
CID 13118875
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-dimethylpropyl)(ethoxy)silane: is an organosilicon compound characterized by the presence of silicon bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The structure of bis(2,2-dimethylpropyl)(ethoxy)silane includes two 2,2-dimethylpropyl groups and one ethoxy group attached to a silicon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl)(ethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with ethoxysilane. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The general reaction scheme is as follows: [ \text{2,2-dimethylpropylmagnesium bromide} + \text{ethoxysilane} \rightarrow \text{bis(2,2-dimethylpropyl)(ethoxy)silane} + \text{MgBr} ]
Industrial Production Methods: On an industrial scale, the production of bis(2,2-dimethylpropyl)(ethoxy)silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: Bis(2,2-dimethylpropyl)(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like halides or alkoxides under anhydrous conditions.
Major Products:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: Bis(2,2-dimethylpropyl)(ethoxy)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.
Biology and Medicine: In biological research, silanes like bis(2,2-dimethylpropyl)(ethoxy)silane are used to functionalize surfaces for biomolecule immobilization, which is crucial in biosensor development and diagnostic assays.
Industry: Industrially, this compound is used in the production of silicone polymers and resins, which find applications in coatings, adhesives, and sealants. It is also used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
作用機序
The mechanism of action of bis(2,2-dimethylpropyl)(ethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of silicone networks and the modification of surfaces to enhance their properties.
類似化合物との比較
- Methyltrimethoxysilane
- Vinyltriethoxysilane
- Phenyltrimethoxysilane
Comparison: Bis(2,2-dimethylpropyl)(ethoxy)silane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. Compared to methyltrimethoxysilane and vinyltriethoxysilane, bis(2,2-dimethylpropyl)(ethoxy)silane offers enhanced hydrophobicity and thermal stability, making it suitable for specific applications where these properties are desired.
特性
分子式 |
C12H27OSi |
|---|---|
分子量 |
215.43 g/mol |
InChI |
InChI=1S/C12H27OSi/c1-8-13-14(9-11(2,3)4)10-12(5,6)7/h8-10H2,1-7H3 |
InChIキー |
CLBQZPJNANMSLR-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


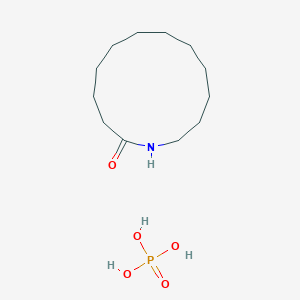
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
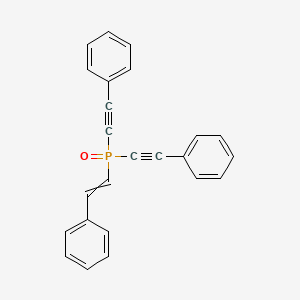

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)

![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
